alpha-Muurolene

Description

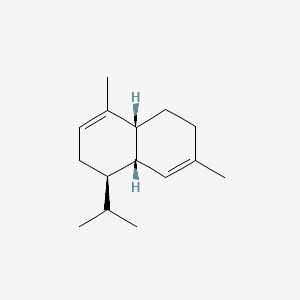

Structure

3D Structure

Properties

IUPAC Name |

(1R,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAYBMKBYCGXDH-QLFBSQMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)C(=CCC2C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@@H](CC1)C(=CC[C@@H]2C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275971, DTXSID601020738 | |

| Record name | (+)-alpha-Muurolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,4aR,8aS)-1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17627-24-6, 31983-22-9 | |

| Record name | (+)-α-Muurolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17627-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-alpha-Muurolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,4aR,8aS)-1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of Alpha Muurolene

Diverse Botanical Sources and Plant Families Containing α-Muurolene

Alpha-Muurolene (B108458) is a constituent of the essential oils of numerous plant species, spanning various families. Its widespread distribution suggests a significant role in plant biochemistry and ecological interactions.

Distribution Across Plant Genera

The presence of α-Muurolene has been documented in a multitude of plant genera, highlighting its broad yet specific distribution within the plant kingdom.

Cinnamomum : Various species of the genus Cinnamomum, commonly known as cinnamon, are known to contain α-Muurolene. For instance, the essential oil hydrodistilled from the bark of Cinnamomum zeylanicum has been found to contain 7.14% α-Muurolene. In Cinnamomum cassia, α-Muurolene has been identified as a notable component, with its concentration varying based on the season and processing method. mdpi.comscielo.br One study on cinnamon bark constituents reported α-Muurolene as a main component at 4.32%. researchgate.net

Amorpha : The fruits of Amorpha fruticosa are a significant source of α-Muurolene. One analysis of its essential oil revealed α-Muurolene as a main component, alongside δ-cadinene and γ-muurolene. mdpi.comnih.gov Another study on the same species also identified α-Muurolene as a major constituent. researchgate.net However, the chemical profile of Amorpha fruticosa essential oil can vary, with some studies reporting different dominant compounds, suggesting the existence of different chemotypes. mdpi.com

Juniperus : While not extensively detailed in the provided results, the presence of α-Muurolene in the genus Juniperus is implied through its general distribution in essential oils. Further research would be needed to specify the species and concentrations.

Rhododendron : Several species within the Rhododendron genus contain α-Muurolene. The essential oil of Rhododendron anthopogon leaves contains α-Muurolene at a concentration of 4.5%. nih.gov It has also been reported as a primary component (4.1%) in the essential oil of Rhododendron luteum flowers. researchgate.net Furthermore, α-Muurolene has been identified in Rhododendron mucronulatum. wikidata.org

Schinus : Schinus molle, or the Peruvian pepper tree, is another botanical source of α-Muurolene. Its presence in the essential oil of Schinus molle has been confirmed, with concentrations ranging from 0.5% to 3.0%. europa.eu One study on Schinus molle from Botswana found α-Muurolene at 4.29% in the essential oil extracted by hydrodistillation. researchgate.net

Piper : The genus Piper also includes species that produce α-Muurolene. It has been identified in Piper ovatum, where it constitutes 3.04% of the essential oil. nih.gov Additionally, α-Muurolene has been found in the essential oils of Piper aduncum, Piper arboreum, and Piper tuberculatum. nist.gov

Drimys : Specific information on the presence of α-Muurolene in the genus Drimys was not available in the provided search results.

Melaleuca : this compound is found in the essential oils of various Melaleuca species. It has been detected in Melaleuca cajuputi and Melaleuca alternifolia. wikidata.orgaimspress.com In some chemotypes of Melaleuca alternifolia, α-Muurolene is present in trace amounts. aciar.gov.au

Hedychium : The search results did not yield specific information about the occurrence of α-Muurolene in the genus Hedychium.

Table 1: Plant Genera Containing this compound and Reported Concentrations

| Genus | Species | Plant Part | Reported Concentration (%) | Citation |

|---|---|---|---|---|

| Cinnamomum | Cinnamomum zeylanicum | Bark | 7.14 | |

| Cinnamomum | Cinnamomum cassia | Leaves | 1.16 (Summer) | mdpi.com |

| Cinnamomum | Cinnamomum cassia | Bark | 4.32 | researchgate.net |

| Amorpha | Amorpha fruticosa | Fruits | 12.54 | mdpi.com |

| Rhododendron | Rhododendron anthopogon | Leaves | 4.5 | nih.gov |

| Rhododendron | Rhododendron luteum | Flowers | 4.1 | researchgate.net |

| Schinus | Schinus molle | Berries | 0.5-3.0 | europa.eu |

| Schinus | Schinus molle | Leaves | 4.29 | researchgate.net |

| Piper | Piper ovatum | Leaves | 3.04 | nih.gov |

Occurrence in Fungal and Microbial Species

The production of α-Muurolene is not limited to the plant kingdom. Certain fungal and microbial species are also capable of synthesizing this sesquiterpene.

Coprinus cinereus : The basidiomycete fungus Coprinus cinereus is a notable producer of α-Muurolene. nih.govnih.gov A specific enzyme, α-muurolene synthase (Cop3), has been identified and characterized from this fungus. nih.govnih.govqmul.ac.ukexpasy.org This enzyme catalyzes the cyclization of farnesyl diphosphate (B83284) to form α-Muurolene as a major product, along with smaller amounts of other sesquiterpenes like germacrene A and γ-muurolene. nih.govqmul.ac.ukqmul.ac.uk

Basidiomycetes : Beyond Coprinus cinereus, other basidiomycetes also synthesize α-Muurolene. For example, in Cyclocybe aegerita, the enzyme Agr3 synthesizes α-Muurolene from farnesyl diphosphate. mdpi.com In Clitopilus pseudo-pinsitus, both CpSTS3 and CpSTS5 enzymes can produce α-Muurolene. mdpi.com Furthermore, certain enzymes from Ganoderma lucidum and Ganoderma sinense are also capable of synthesizing α-Muurolene. researchgate.net The presence of α-Muurolene has also been noted in the volatile profiles of wild mushrooms like Polyporus sulfureus, Lentinus lepideus, and Fistulina hepatica. d-nb.info

Factors Influencing this compound Content and Chemotypes in Natural Populations

The concentration and even the presence of α-Muurolene in a given organism can be influenced by a variety of factors, leading to the existence of different chemotypes within the same species.

Geographic and Environmental Variabilities

The geographical location and the surrounding environmental conditions play a crucial role in the chemical composition of essential oils, including the content of α-Muurolene.

Geographic Location : Studies on various plants have shown that the chemical profile of their essential oils can differ significantly based on where they are grown. For instance, the composition of Schinus molle essential oil varies between different countries. derpharmachemica.com Similarly, different populations of Baccharis tola from different locations in Bolivia showed variations in their sesquiterpene content, with environmental conditions appearing to stimulate the production of certain compounds like α-muurolene. redalyc.org

Environmental Factors : Abiotic factors such as soil composition, climate, and sunlight exposure can impact the biosynthesis of terpenes. In Lychnophora ericoides, a relationship was found between the soil's chemical balance and the production of sesquiterpene hydrocarbons. nih.gov For Cinnamomum cassia, seasonal changes, particularly temperature, significantly affect the content of various compounds in its essential oil, with α-Muurolene being relatively high in the summer. mdpi.com Ultraviolet (UV) radiation has also been shown to influence the concentration of α-Muurolene in grapes (Vitis vinifera), with UV attenuation at certain growth stages leading to increased levels of this compound. mdpi.com

Genetic and Physiological Influences on Production

The genetic makeup of an organism is a fundamental determinant of its capacity to produce specific secondary metabolites like α-Muurolene.

Genetic Basis : The synthesis of α-Muurolene is catalyzed by specific enzymes called terpene synthases. The genes encoding these enzymes are the primary drivers of production. In Coprinus cinereus, the gene Cop3 codes for α-muurolene synthase. nih.govuniprot.org The diversity of such genes within and between species contributes to the observed chemical diversity.

Physiological State : The physiological condition of the plant, which can be influenced by developmental stage and stress, also affects the production of essential oils. For example, in Piper nigrum, infection by a pathogen led to changes in the concentration of α-muurolene. nih.gov

Temporal and Developmental Regulation in Plants

The production of α-Muurolene is not static throughout a plant's life cycle; it can be regulated by time and developmental stage.

Seasonal Variation : As observed in Cinnamomum cassia, the content of α-Muurolene in the leaves was highest during the summer, indicating a seasonal influence on its production. mdpi.com

Developmental Stage : The concentration of secondary metabolites can change as a plant matures. In grapes, the timing of UV exposure relative to the phenological stage (e.g., pre-veraison, veraison) had a specific impact on the final concentration of α-Muurolene at harvest. mdpi.com

Biosynthesis of Alpha Muurolene

Fundamental Isoprenoid Precursor Pathways

All terpenoids, including sesquiterpenes like alpha-muurolene (B108458), are derived from the basic C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). oup.comrsc.org In nature, two distinct pathways are responsible for synthesizing these precursors: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. rsc.org

The MVA pathway is primarily responsible for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30). rsc.orgscielo.brresearchgate.net This pathway operates in the cytosol of eukaryotes, including plants and fungi. rsc.orgscielo.brunivie.ac.at The synthesis begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.br A series of enzymatic steps then converts HMG-CoA into mevalonic acid (MVA) and subsequently to mevalonate-5-diphosphate. rsc.org Following decarboxylation, this intermediate yields IPP. scielo.br

The IPP can be isomerized to DMAPP. oup.com For sesquiterpene synthesis, two molecules of IPP are sequentially condensed with one molecule of DMAPP by the enzyme farnesyl diphosphate synthase (FPPS). This reaction first forms the C10 intermediate geranyl diphosphate (GPP) and then the C15 precursor, (2E,6E)-farnesyl diphosphate (FPP). oup.comrsc.org FPP is the direct, acyclic precursor for all sesquiterpenes, including this compound. researchgate.netnih.gov

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

|---|---|---|

| Cellular Location (Plants) | Cytosol rsc.orgscielo.br | Plastids rsc.orgpnas.org |

| Starting Materials | Acetyl-CoA scielo.br | Glyceraldehyde 3-phosphate (G3P) and Pyruvate rsc.orgnih.gov |

| Primary Products (Plants) | Sesquiterpenes (C15), Triterpenes (C30) rsc.orgscielo.br | Monoterpenes (C10), Diterpenes (C20) rsc.orgpnas.org |

| Final Precursor Generated | Isopentenyl diphosphate (IPP) scielo.br | IPP and Dimethylallyl diphosphate (DMAPP) scielo.br |

The MEP pathway, also known as the non-mevalonate pathway, typically occurs in the plastids of plants and in most bacteria. rsc.orgpnas.org It synthesizes IPP and DMAPP from glyceraldehyde 3-phosphate and pyruvate. rsc.orgnih.gov This pathway is the primary source for the precursors of monoterpenes (C10) and diterpenes (C20). rsc.orgpnas.org

While it was traditionally believed that the MVA and MEP pathways operated independently, evidence now points to a degree of "crosstalk" or interaction between them. acs.org Specifically, isoprenoid intermediates can be transported between the plastids and the cytosol. pnas.org Studies have shown that in some cases, the MEP pathway can provide precursors for sesquiterpene biosynthesis, which occurs in the cytosol. pnas.orgacs.org This suggests a unidirectional transport of C5 or C10 intermediates, such as IPP or GPP, from the plastids to the cytosol, where they can be incorporated into FPP and subsequently used for sesquiterpene synthesis. pnas.org For example, research on snapdragon flowers demonstrated that the MEP pathway provides the IPP precursors for both plastidial monoterpene and cytosolic sesquiterpene biosynthesis. pnas.org

Enzymatic Mechanisms of Farnesyl Diphosphate (FPP) Cyclization

The conversion of the linear FPP molecule into the complex, cyclic structure of this compound is a remarkable feat of enzymatic control. This transformation is catalyzed by a class of enzymes known as terpene synthases or cyclases.

The specific enzyme responsible for synthesizing this compound is classified as this compound synthase (EC 4.2.3.125). wikipedia.org This enzyme catalyzes the diphosphate-lyase reaction that converts (2E,6E)-farnesyl diphosphate into this compound and diphosphate. wikipedia.orgqmul.ac.uk

An example of a well-characterized this compound synthase is the enzyme Cop3, isolated from the basidiomycete fungus Coprinus cinereus. wikipedia.orgqmul.ac.ukenzyme-database.org Research has shown that several fungal sesquiterpene synthases (STSs) can produce this compound as their main product. nih.gov These enzymes are pivotal in generating the chemical diversity observed in nature. nih.gov

| Enzyme Name | Systematic Name | Source Organism | EC Number | Reaction Catalyzed |

|---|---|---|---|---|

| Cop3 wikipedia.orgqmul.ac.uk | (2E,6E)-farnesyl-diphosphate-diphosphate-lyase (cyclizing, α-muurolene-forming) wikipedia.orgqmul.ac.uk | Coprinus cinereus (fungus) wikipedia.orgqmul.ac.uk | 4.2.3.125 wikipedia.org | (2E,6E)-farnesyl diphosphate → α-muurolene + diphosphate qmul.ac.uk |

Terpene synthases are remarkable catalysts that control complex, multi-step reactions involving highly reactive carbocation intermediates without direct covalent bonding to the substrate. pnas.org The conversion of linear FPP to a specific cyclic sesquiterpene like this compound requires precise control over the stereochemistry of the product.

This control is exerted by the enzyme's three-dimensional active site pocket. The mechanism involves:

Ionization: The enzyme facilitates the removal of the diphosphate group from FPP, generating an acyclic and reactive farnesyl carbocation. pnas.org

Conformational Folding: The enzyme's active site guides the flexible carbocation intermediate into a specific conformation.

Cyclization Cascade: The folded intermediate undergoes a series of intramolecular cyclizations and rearrangements (such as hydride or methyl shifts). The contour and dynamics of the active site, shaped by the positioning of specific amino acid residues, stabilize certain carbocation intermediates and steer the reaction cascade toward a specific product skeleton. pnas.org The process for muurolene involves a 1,10-cyclization to form a germacradienyl cation intermediate. researchgate.net

Even single amino acid substitutions within the active site can be sufficient to alter the stereochemical outcome of the reaction, highlighting the exquisite level of control exerted by the enzyme's structure. pnas.org

While some terpene synthases exhibit high fidelity, producing a single product, many are "catalytically promiscuous," meaning they can generate a mixture of several related products from a single FPP substrate. nih.govdb-thueringen.defrontiersin.org This catalytic promiscuity is a significant source of chemical diversity in nature. researchgate.net

The this compound synthase Cop3 from Coprinus cinereus is a prime example of such an enzyme. qmul.ac.ukasm.org In addition to this compound, it also produces significant amounts of germacrene A and smaller quantities of γ-muurolene. qmul.ac.ukenzyme-database.org Studies have shown that Cop3 synthesizes at least seven different sesquiterpenes, with this compound and germacrene A being the major products, each constituting roughly 35-40% of the total output. asm.org

This multi-product outcome arises because the various carbocation intermediates formed during the cyclization cascade can be deprotonated at different stages, leading to different stable end products. The plasticity of the enzyme's active pocket determines the flexibility of these intermediates and the final product profile. researchgate.net

| Product | Approximate Percentage of Total Products | Reference |

|---|---|---|

| α-Muurolene | ~35-40% | asm.org |

| Germacrene A | ~35-40% | asm.org |

| γ-Muurolene | Minor product | qmul.ac.uk |

| Other Sesquiterpenes | Trace amounts | asm.org |

Molecular Biology and Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of α-muurolene, a significant sesquiterpene, is orchestrated by a class of enzymes known as terpene synthases (TPSs), which are encoded by a diverse family of genes. nih.gov The molecular and genetic underpinnings of α-muurolene production have been elucidated through various molecular biology techniques, including gene identification and cloning, transcriptomic analyses, and evolutionary studies of the responsible enzymes.

Gene Identification and Cloning of Terpene Synthases

The identification and cloning of genes encoding terpene synthases are fundamental to understanding and potentially manipulating the biosynthesis of α-muurolene. These enzymes catalyze the conversion of the universal precursor farnesyl pyrophosphate (FPP) into the vast array of sesquiterpene skeletons, including the muurolene scaffold. nih.govmdpi.com The process typically involves screening transcriptome databases using known TPS gene sequences as queries to identify candidate genes. nih.gov Once identified, the full-length genes are often obtained using techniques like Rapid Amplification of cDNA Ends (RACE). nih.gov

Functional characterization of the cloned terpene synthase genes is a critical step to confirm their product profile. This is commonly achieved by expressing the gene in a heterologous host system, such as Escherichia coli or yeast, which does not natively produce terpenes. nih.govnih.gov The recombinant enzyme is then incubated with FPP, and the resulting products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the specific terpenes produced. For instance, a sesquiterpene synthase from Phanerodontia chrysosporium has been identified to produce α-muurolene among other sesquiterpenes. nih.gov

Terpene synthases that produce α-muurolene often exhibit plasticity, producing a range of other sesquiterpenes as well. This product promiscuity is a common feature of TPS enzymes and is determined by the specific amino acid sequence and the resulting three-dimensional structure of the enzyme's active site. nih.gov Key conserved motifs, such as the aspartate-rich DDxxD and the NSE/DTE motifs, are crucial for the binding of the diphosphate moiety of the FPP substrate and initiating the cyclization cascade. nih.gov

Table 1: Examples of Functionally Characterized Terpene Synthases Producing α-Muurolene and Other Sesquiterpenes

| Enzyme/Gene | Source Organism | Primary Products | Other Products | Reference |

| PcSTS01 | Phanerodontia chrysosporium | α-muurolene, δ-cadinene | γ-muurolene, α-muurolol | nih.gov |

| FhTPS | Freesia x hybrida | (not specified as primary) | α-muurolene | nih.gov |

Transcriptomic Analyses of Biosynthetic Pathways

Transcriptome analysis, particularly through next-generation sequencing (NGS) technologies like RNA-Seq, has become a powerful tool for discovering genes involved in the biosynthesis of secondary metabolites, including α-muurolene. nih.gov This approach allows for a global snapshot of gene expression in a particular tissue or under specific conditions, providing valuable clues about the genes involved in a specific metabolic pathway. plos.org

By comparing the transcriptomes of tissues with high and low levels of terpene production, researchers can identify differentially expressed genes (DEGs) that are likely involved in the biosynthetic pathway. acs.orgnih.gov For example, a transcriptome analysis of Salvia guaranitica leaves led to the identification of numerous unigenes putatively involved in terpenoid biosynthesis. nih.gov Similarly, such analyses in other medicinal plants have successfully identified candidate genes for terpene synthases and other enzymes in the pathway. nih.gov

Once candidate genes are identified from transcriptome data, their expression patterns can be further validated using techniques like quantitative real-time PCR (qRT-PCR). scispace.com This allows for a more precise quantification of gene expression and can help to correlate the expression of specific TPS genes with the production of α-muurolene and other terpenes. The integration of transcriptomic data with metabolomic data, which profiles the small molecule products, provides a comprehensive understanding of the biosynthetic pathway. nih.gov

Table 2: Key Steps in Transcriptomic Analysis for Identifying Terpene Biosynthesis Genes

| Step | Description | Purpose |

| RNA Sequencing (RNA-Seq) | High-throughput sequencing of the transcriptome. | To obtain a comprehensive list of all expressed genes in a given sample. |

| De novo Assembly | Assembling short sequencing reads into longer transcripts (unigenes) without a reference genome. | To reconstruct the full-length sequences of expressed genes. |

| Functional Annotation | Assigning putative functions to the assembled transcripts based on sequence similarity to known genes. | To identify candidate genes involved in terpene biosynthesis. |

| Differential Gene Expression (DGE) Analysis | Comparing gene expression levels between different samples (e.g., high vs. low terpene producers). | To identify genes whose expression correlates with terpene production. |

| Pathway Enrichment Analysis | Identifying metabolic pathways that are over-represented in the set of differentially expressed genes. | To understand the broader metabolic context of terpene biosynthesis. |

Evolutionary Aspects of Sesquiterpene Synthases

Sesquiterpene synthases (STSs) belong to the larger terpene synthase (TPS) gene family, which has undergone significant evolution, leading to the vast diversity of terpene structures found in nature. nih.govmdpi.com Phylogenetic analyses, which reconstruct the evolutionary relationships between genes based on their sequence similarity, have been instrumental in classifying STSs and understanding their functional divergence. nih.govnih.gov

STSs are typically found within specific subfamilies of the TPS gene family. For instance, in plants, most STSs belong to the TPS-a subfamily. nih.gov Phylogenetic trees constructed from the amino acid sequences of STSs reveal distinct clades that often correlate with the type of cyclization reaction they catalyze and the resulting terpene skeletons. nih.gov For example, STSs in one clade might primarily produce bicyclic sesquiterpenes like muurolene, while those in another clade might produce acyclic or monocyclic sesquiterpenes. nih.gov

The evolution of new sesquiterpene synthases is thought to occur through gene duplication followed by functional diversification. mdpi.com This process allows one copy of the gene to maintain its original function while the other copy is free to accumulate mutations that can lead to the production of novel terpenes. This evolutionary plasticity has enabled plants and other organisms to develop a rich chemical arsenal of sesquiterpenes for defense and communication. nih.gov The structural conservation of the "terpenoid synthase fold" across different kingdoms of life, despite low sequence identity, suggests a common evolutionary origin for these enzymes. researchgate.net

Chemical Synthesis and Derivatization Strategies for Alpha Muurolene

Methodologies for Total Synthesis of α-Muurolene

The total synthesis of α-muurolene, like other cadinene-type sesquiterpenes, requires the strategic construction of a bicyclo[4.4.0]decane system with precise stereochemical control at multiple chiral centers. While a definitive, step-by-step total synthesis of α-muurolene is not extensively documented in singular reports, the principles and methodologies can be compiled from syntheses of related compounds and general strategies in terpene chemistry.

One potential, albeit challenging, chemical synthesis route involves the acid-catalyzed cyclization of nerolidol (B1678203). Treatment of nerolidol with boron trifluoride etherate (BF₃·Et₂O) in dichloromethane (B109758) can yield α-muurolene, though this method often produces a mixture of stereoisomers, including 6-epi isomers, necessitating careful purification by methods such as silica (B1680970) gel chromatography to achieve high enantiomeric excess.

Achieving the correct stereochemistry of α-muurolene is a primary challenge in its synthesis. The molecule possesses several stereocenters that dictate its biological activity and physical properties. Modern synthetic strategies employ various stereoselective and enantioselective techniques to control these centers.

Enantioselective synthesis can be approached through the use of chiral catalysts or chiral starting materials. For instance, asymmetric catalytic reactions, such as the Sharpless asymmetric dihydroxylation, can introduce chirality early in the synthetic sequence, which is then carried through subsequent steps. mdpi.com Another powerful technique is the desymmetrization of achiral starting materials, which can create stereogenic quaternary carbon centers, a feature of many complex natural products. nih.gov

The stereochemical outcome of certain reactions can be highly dependent on reaction conditions. For example, in the dehydrodimerization of related heterocyclic compounds, the temperature has been shown to completely dictate the stereochemical outcome, yielding different diastereomers that can serve as precursors to specific stereoisomers. nih.gov

The construction of the muurolane skeleton is fraught with challenges that are common in sesquiterpene synthesis. These challenges include:

Stereochemical Control: The presence of multiple contiguous stereocenters requires highly selective reactions to obtain the desired diastereomer.

Ring Fusion Stereochemistry: Establishing the correct cis or trans fusion of the two six-membered rings is a critical and often difficult step.

Quaternary Carbon Centers: The synthesis of quaternary carbon centers, particularly in a stereodefined manner, remains a significant hurdle in organic synthesis.

Regioselectivity: Many reactions can occur at multiple sites on the molecule, and controlling the regioselectivity of these reactions is essential.

The synthesis of dimeric sesquiterpenoids, which involves the coupling of two muurolane-like units, is considered a "great challenge," highlighting the inherent difficulty in manipulating this complex scaffold. nih.gov

Chemoenzymatic Synthesis and Biotransformation of α-Muurolene Precursors

Chemoenzymatic synthesis and biotransformation offer powerful alternatives to traditional chemical synthesis, often providing high stereoselectivity and milder reaction conditions. The biosynthesis of α-muurolene in nature proceeds from farnesyl pyrophosphate (FPP), a common precursor to all sesquiterpenes. nih.gov

The key step in the biosynthesis of α-muurolene is the cyclization of FPP, which is catalyzed by a class of enzymes known as sesquiterpene synthases or cyclases. Specifically, α-muurolene synthase (EC 4.2.3.125) converts FPP into α-muurolene via a bisabolyl cation intermediate. This enzymatic transformation provides excellent stereochemical control. Recombinant systems, such as E. coli expressing the α-muurolene synthase gene from organisms like Coprinus cinereus, have been developed for the production of α-muurolene.

Biotransformation can also be used to modify α-muurolene precursors or related terpenes. Microorganisms such as fungi and bacteria can perform highly specific hydroxylations, epoxidations, and other oxidative transformations on terpene skeletons. magtech.com.cncore.ac.ukresearchgate.netmdpi.comnih.gov For example, the biotransformation of limonene, a monoterpene, has been extensively studied and can yield a variety of oxidized derivatives with high regio- and stereoselectivity. magtech.com.cncore.ac.ukresearchgate.netmdpi.com Similar approaches could be applied to α-muurolene or its precursors to generate novel derivatives.

| Enzymatic Process | Precursor | Enzyme | Product | Key Feature |

| Biosynthesis | Farnesyl Pyrophosphate (FPP) | α-Muurolene Synthase | α-Muurolene | High stereochemical control |

| Biotransformation | Terpene Precursors | Monooxygenases, Hydroxylases | Oxidized Derivatives | Regio- and stereoselective functionalization |

Design and Synthesis of Novel α-Muurolene Derivatives and Analogs

The muurolane skeleton serves as a scaffold for the design and synthesis of novel derivatives and analogs with potentially enhanced or new biological activities. These modifications can range from simple functional group transformations to more complex rearrangements of the carbon skeleton.

Oxidized and reduced forms of α-muurolene are of interest due to their potential for altered biological properties.

14-Oxy-alpha-muurolene: This oxidized derivative features a carbaldehyde group. nih.gov While its direct synthesis from α-muurolene is not detailed, it is a naturally occurring compound found in various plants. nih.gov The synthesis of such oxidized derivatives could potentially be achieved through selective oxidation of one of the methyl groups on the α-muurolene skeleton, a common transformation in terpene chemistry.

α-Muurolol: This is a reduced form of α-muurolene, containing a hydroxyl group. nist.gov Like 14-oxy-alpha-muurolene, its direct synthesis is not extensively documented, but it exists as a natural product with several known stereoisomers, including τ-muurolol and 10-epi-α-muurolol. nist.gov The synthesis of such alcohol derivatives can typically be accomplished through hydration or hydroboration-oxidation of the double bonds in the α-muurolene structure. The synthesis of optically active stereoisomers of related cyclic alcohols has been achieved through methods like asymmetric transfer hydrogenation. nih.gov

The muurolane skeleton can undergo various structural modifications and rearrangements, often catalyzed by acids. These reactions can lead to the formation of new carbocyclic frameworks and introduce new functionalities.

Acid-catalyzed rearrangements are a common feature of terpene chemistry. While specific examples for α-muurolene are not abundant in the literature, related sesquiterpenoids are known to undergo complex rearrangements in the presence of acid, leading to a diverse array of new structures. These transformations often proceed through carbocationic intermediates, and the final product is dependent on the specific structure of the starting material and the reaction conditions.

Advanced Chemical Reaction Analysis of α-Muurolene

Alpha-muurolene (B108458) (α-muurolene) is a sesquiterpene hydrocarbon characterized by a carbobicyclic structure. nih.govchemicalbook.com Its reactivity is largely defined by two carbon-carbon double bonds within its 1,2,4a,5,6,8a-hexahydronaphthalene (B14517740) framework. nih.gov In-depth analysis of its chemical behavior shows a significant tendency to undergo molecular rearrangements, especially in the presence of acid, which can lead to the formation of other sesquiterpene structures, including tricyclic compounds. lookchem.com

The study of acid-catalyzed rearrangements is central to understanding the chemical potential of α-muurolene. These reactions typically proceed through the formation of transient carbocationic intermediates. lookchem.com These intermediates are prone to skeletal reorganization, ultimately yielding thermodynamically more stable products. Research into these molecular shifts has explored the mechanisms that drive the transformation of α-muurolene into different structural skeletons. lookchem.com One of the notable rearrangement products identified through these studies is δ-Amorphene. lookchem.com

In addition to laboratory-induced reactions, derivatization of the α-muurolene structure also occurs in nature. An example is the isolation of novel derivatives like (+)-3beta-hydroxy-alpha-muurolene from marine organisms, which highlights the potential for natural processes to expand the structural diversity of this family of compounds.

The following table summarizes key reaction analyses related to α-muurolene.

Interactive Data Table: Analysis of Chemical Reactions of α-Muurolene

| Reaction Type | Key Intermediates | Resulting Products/Compound Classes | Research Focus |

|---|---|---|---|

| Acid-Catalyzed Rearrangement | Carbocations | Tricyclic Compounds, δ-Amorphene | Investigation of reaction mechanisms and the formation of diverse sesquiterpene skeletons. lookchem.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| alpha-Copaene |

| This compound |

| (+)-3beta-hydroxy-alpha-muurolene |

| δ-Amorphene |

| δ-Cadinene |

| Farnesyl pyrophosphate |

| gamma-Muurolene (B1253906) |

Advanced Analytical Methodologies in Alpha Muurolene Research

Chromatographic and Spectroscopic Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like alpha-muurolene (B108458) in complex mixtures such as essential oils. mdpi.comakjournals.com This method separates individual components of a sample in the gas phase, which are then ionized and detected based on their mass-to-charge ratio, providing both qualitative identification and quantitative measurement. mdpi.comakjournals.com

In the analysis of essential oils, GC-MS allows for the separation of this compound from other terpenes and volatile organic compounds. The identification of this compound is typically confirmed by comparing its mass spectrum and retention index with those of a known standard or with data from spectral libraries. mdpi.com The mass spectrum of this compound is characterized by its molecular ion peak at m/z 204.35.

Quantitative analysis using GC-MS can be performed to determine the concentration of this compound in a sample. mdpi.com For instance, in a study on the essential oil of Morella pubescens, this compound was identified and quantified as a minor component. mdpi.com Similarly, the analysis of red wines using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS revealed the presence of this compound among other sesquiterpenes. mdpi.com The technique has also been applied to analyze the volatile compounds in different types of green tea and hop varieties, where this compound was identified as a constituent. mdpi.comnih.gov

Table 1: Examples of this compound Detection using GC-MS

| Sample Source | Analytical Method | Key Findings |

| Morella pubescens essential oil | GC-MS, GC-FID | This compound identified as a minor component (0.2%). mdpi.com |

| Red Wines | HS-SPME-GC-MS | This compound was present in all analyzed wine samples. mdpi.com |

| Toona sinensis | GC-MS | This compound was identified among 53 volatile compounds. scirp.org |

| Picea pungens essential oil | GC-MS, GC-FID | This compound was detected in trace amounts. essencejournal.com |

| Salvia aucheri var. mesatlantica | HS-SPME-GC-MS | This compound was identified in the volatile profile. akjournals.com |

| Green Teas | HS-SPME/GC-MS | This compound contributed to the principal component analysis distinguishing different tea aromas. nih.gov |

| Hop Varieties | HS-SPME-GC-MS | This compound was one of 137 compounds identified. mdpi.com |

Electrospray Ionization-Mass Spectrometry (ESI-MS) for Related Compounds

While GC-MS is ideal for volatile compounds, Electrospray Ionization-Mass Spectrometry (ESI-MS) is a complementary technique often used for the analysis of non-volatile or less volatile derivatives. ESI is a soft ionization technique that can generate ions from large and thermally fragile molecules in solution, making it suitable for studying compounds related to this compound that may not be amenable to GC analysis. For instance, ESI-MS has been utilized to monitor the intensity of this compound at m/z 204.35 during the optimization of extraction methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules like this compound. uni-hamburg.ded-nb.info NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing scientists to determine its precise connectivity and three-dimensional structure. libretexts.org

Techniques such as 1H NMR and 13C NMR, along with two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to piece together the molecular structure. core.ac.uk These experiments reveal through-bond and through-space correlations between different atoms, which are essential for assigning the complex structure of sesquiterpenes. While specific detailed NMR data for this compound is not provided in the search results, the general application of these techniques is fundamental to the structural confirmation of such natural products. uni-hamburg.ded-nb.infobeilstein-journals.org

GC-MS Olfactometry in Aroma Profiling

GC-MS Olfactometry (GC-MS/O) is a specialized technique that combines the separation and identification capabilities of GC-MS with human sensory perception. As the separated compounds elute from the gas chromatograph, they are split into two streams. One stream goes to the mass spectrometer for identification, while the other is directed to a sniffing port where a trained panelist can assess the odor of each compound. nih.gov

Stereochemical Analysis of this compound Enantiomers

Chiral Gas Chromatography for Enantiomeric Distribution

This compound possesses multiple chiral centers, meaning it can exist as different stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. Chiral Gas Chromatography is the primary technique used to separate and quantify these enantiomers. This method utilizes a chiral stationary phase within the GC column that interacts differently with each enantiomer, leading to their separation.

The enantiomeric distribution of this compound can provide valuable information about its natural source and biosynthetic pathways. For example, a study on the essential oil of Peperomia inaequalifolia leaves used a column with an enantioselective stationary phase to separate the enantiomers of this compound. The analysis identified a racemic mixture of (+/−)-α-muurolene with an enantiomeric excess (e.e.) of 47.75%. researchgate.net Similarly, the enantiomeric distribution of monoterpenoids in Picea pungens essential oil was examined using chiral GC-MS, demonstrating the technique's utility in characterizing the stereochemistry of terpenoids. essencejournal.com

Table 2: Enantiomeric Analysis of this compound and Related Terpenes

| Plant Source | Analytical Technique | Findings for this compound/Related Terpenes |

| Peperomia inaequalifolia | Chiral GC-MS | Racemic mixture of (+/−)-α-muurolene identified with an e.e. of 47.75%. researchgate.net |

| Morella pubescens | Chiral GC-MS | Three pairs of enantiomers were identified in the essential oil. mdpi.com |

| Picea pungens | Chiral GC-MS | Enantiomeric distribution of various monoterpenoids was determined. essencejournal.com |

| Piper coruscans | Chiral GC-MS | Enantiomeric excesses of several monoterpene constituents were determined. nih.gov |

Molecular Rotational Resonance (MRR) for Chiral Discrimination

Molecular Rotational Resonance (MRR) spectroscopy has emerged as a powerful tool for the unambiguous identification and structural characterization of molecules in the gas phase, including the challenging task of chiral discrimination.

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other with identical physical properties in an achiral environment, making their differentiation difficult. nih.gov However, their behavior can differ significantly in a chiral environment, which is crucial in fields like pharmaceuticals. nih.gov MRR spectroscopy, which provides a unique spectral fingerprint based on a molecule's three-dimensional structure, offers a direct way to analyze chiral molecules. labcompare.com

For chiral analysis using MRR, a technique known as chiral tagging is employed. labcompare.com This involves attaching a single enantiomer of a known chiral molecule (the "tag") to the analyte. This creates diastereomers, which, unlike enantiomers, have distinct rotational spectra that can be readily distinguished by MRR. nih.gov This method allows for the determination of the enantiomeric excess (ee) of a sample with high precision. nih.govlabcompare.com The generality of this technique has been demonstrated by successfully performing chiral analysis on multiple enantioisotopomer reaction products using a single tag molecule. nih.gov While direct application of MRR for the chiral discrimination of α-muurolene is still a developing area, the principles of chiral tagging are well-established for other chiral molecules, such as pantolactone, a key intermediate in the synthesis of Vitamin B5. scispace.com The technique has also been applied to analyze the enantiomeric composition of terpenic hydrocarbons in essential oils, such as those from Juniperus communis L. researchgate.net

Optimized Extraction and Isolation Techniques for α-Muurolene

The efficient extraction of α-muurolene from plant sources is critical for its further study and potential applications. Various methods are employed, each with its own set of parameters that can be optimized to maximize yield and purity.

Supercritical Fluid Extraction (SFE) Parameters and Efficiency

Supercritical Fluid Extraction (SFE) is a green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (scCO₂), as the solvent. mdpi.com This method is advantageous because it allows for extraction at relatively low temperatures, preventing the degradation of thermolabile compounds, and the solvent can be easily removed by depressurization, resulting in a solvent-free extract. mdpi.com The solvating power of the supercritical fluid can be tuned by altering the pressure and temperature. mdpi.com

For the extraction of α-muurolene, SFE parameters are optimized to enhance yield and selectivity. In the extraction from Chamaecyparis obtusa, optimal conditions were found to be a pressure of 350 bar and a temperature of 60°C for an extraction time of 60 minutes. In another study on cinnamon bark, the maximum yield was achieved at 70°C and 24 MPa (240 bar) with a dynamic extraction time of 40 minutes, yielding an extract containing 1-6% α-muurolene. researchgate.net The particle size of the plant material is another important parameter, with smaller particle sizes generally increasing the surface area and improving extraction efficiency. mdpi.com

The efficiency of SFE is often evaluated by monitoring the recovery of the target compound. For instance, by monitoring the intensity of α-muurolene at m/z 204.35, researchers achieved 90% recovery in 60 minutes.

Table 1: Optimized SFE Parameters for α-Muurolene Extraction

| Plant Source | Pressure | Temperature | Extraction Time | CO₂ Flow Rate | Modifier | α-Muurolene Yield/Content |

|---|---|---|---|---|---|---|

| Chamaecyparis obtusa | 350 bar | 60°C | 60 min | Not Specified | Not Specified | 90% recovery |

| Cinnamon Bark | 24 MPa (240 bar) researchgate.net | 70°C researchgate.net | 40 min researchgate.net | Not Specified | Not Specified | 1-6% of volatile oil researchgate.net |

| Kaffir Lime Leaves | 3000 psi (~207 bar) thaiscience.info | 55°C thaiscience.info | 15 min thaiscience.info | Not Specified | 10% Isopropanol thaiscience.info | Not specified |

Hydrodistillation and Steam Distillation Optimization

Hydrodistillation and steam distillation are conventional and widely used methods for extracting essential oils from plant materials. These techniques rely on the volatility of compounds like α-muurolene to separate them from non-volatile plant matter.

In hydrodistillation , the plant material is boiled directly in water. Optimization strategies include adjusting the distillation time, the plant part used, and pretreatment of the material. For example, hydrodistillation of Cinnamomum zeylanicum bark for 3 hours using a Clevenger apparatus is a common practice. Prolonging the distillation time can increase the yield but also risks thermal degradation of the compounds. Pre-soaking the plant material in a saline solution can help rupture cell walls and improve the release of terpenes. Studies on agarwood have shown that smaller particle sizes (0.5 cm) and longer shaking times (7 days) prior to distillation can increase the oil yield. researchgate.net

Steam distillation involves passing steam through the plant material to volatilize the desired compounds. mdpi.com Optimized conditions for extracting α-muurolene-rich oils often involve steam temperatures between 100–150°C for 3 to 6 hours. The sequential collection of fractions during steam distillation has shown that different compounds elute at different times; monoterpenes tend to elute earlier, while sesquiterpenes like γ-muurolene elute later in the process. jst.go.jp A study on Syzygium aromaticum found that superheated steam distillation yielded the highest amount of essential oil (15.70%) compared to traditional steam distillation (5.81%) and hydrodistillation. mdpi.com

Table 2: Optimized Distillation Parameters for α-Muurolene-Rich Essential Oils

| Plant Source | Distillation Method | Temperature (°C) | Duration (hr) | Pretreatment | Yield/Content |

|---|---|---|---|---|---|

| Cinnamomum zeylanicum (bark) | Hydrodistillation | 100 | 3 | Soaking in 5% NaCl | 7.14% α-muurolene in oil |

| Pinus radiata | Steam Distillation | 120 | 4.5 | Not Specified | 1.05% yield |

| Tetradenia riparia | Steam Distillation | 110 | 3.2 | Not Specified | 0.92% yield |

| Inula helenium (roots) | Steam Distillation | 130 | 5.0 | Not Specified | 0.8–1.2% (w/w) α-muurolene |

Comparative Analysis of Extraction Methods

The choice of extraction method significantly impacts the yield, purity, and chemical profile of the extracted α-muurolene. A comparative analysis highlights the trade-offs between different techniques.

Supercritical Fluid Extraction (SFE) generally provides higher purity extracts (>95%) in a shorter time (e.g., 60 minutes) compared to hydrodistillation. However, SFE requires a higher capital investment and consumes more energy. Hydrodistillation, while being more cost-effective in terms of equipment, is a longer process (e.g., 180 minutes) and typically results in lower yields (0.5–0.7%) and purity (70–85%).

A study comparing extraction methods for juniper (Juniperus communis L.) found that the oil yields and composition obtained by simultaneous distillation-extraction (SDE) and SFE from needles were similar. researchgate.net However, the SFE extract from berries contained a higher concentration of sesquiterpenes compared to the SDE extract. researchgate.net Similarly, for sweet orange peels, Soxhlet extraction resulted in a higher yield than hydrodistillation. scispace.com

Ultimately, the selection of an extraction method depends on the specific research goals, available resources, and the desired quality of the final product. For high-purity α-muurolene for analytical purposes, SFE is often preferred, whereas for larger-scale essential oil production, distillation methods may be more economically viable.

Table 3: Comparative Overview of Extraction Methods for α-Muurolene

| Parameter | Supercritical Fluid Extraction (SFE) | Hydrodistillation | Steam Distillation |

|---|---|---|---|

| Principle | Uses supercritical CO₂ as a tunable solvent. | Boiling plant material in water to co-distill volatile compounds. | Passing steam through plant material to volatilize compounds. |

| Yield (%) | 0.8–1.2 | 0.5–0.7 | Varies (e.g., 5.81% for S. aromaticum) mdpi.com |

| Purity | >95% | 70–85% | Dependent on parameters and source. |

| Time (minutes) | ~60 | ~180 | 180-360 |

| Energy Consumption | High | Moderate | Moderate to High |

| Advantages | High purity, short extraction time, solvent-free extract. mdpi.com | Low equipment cost, simple operation. | Can handle larger quantities, avoids direct boiling of material. mdpi.com |

| Disadvantages | High capital cost, high energy consumption. | Longer extraction time, potential for thermal degradation, lower purity. | Potential for thermal degradation, can be energy intensive. |

Ecological and Inter Species Biological Roles of Alpha Muurolene

Role of alpha-Muurolene (B108458) as a Volatile Organic Compound (VOC) in Plant Ecology

This compound, a sesquiterpene hydrocarbon, plays a significant role in the chemical ecology of plants as a volatile organic compound (VOC). These VOCs are crucial for mediating interactions between plants and their environment, including communication with other organisms. The woody, earthy, and slightly spicy scent of this compound contributes to the complex aroma profiles of various plants, influencing their ecological relationships. nih.govvulcanchem.com

Interactions with Plant Pollinators and Herbivores

As a component of floral scents, this compound is involved in the intricate communication between plants and insects. It can act as a repellent against herbivores, thus protecting the plant from being eaten. unn.edu.ng For instance, research has shown that this compound is a marker volatile in the perfect flowers of muscadine grapes, which exhibit a greater capacity to attract pollinators compared to female flowers. nih.govresearchgate.net This suggests a role for this compound in enhancing pollination efficiency. researchgate.net The compound's presence in floral displays can influence the behavior of pollinating herbivores, which are insects that pollinate as adults but whose larvae feed on the plant. nih.gov

Contribution to Plant Defense Mechanisms

This compound is a key component of plant defense systems. unn.edu.ng Terpenes, including this compound, are known to defend many plant species against a range of threats, including predators and pathogens. unn.edu.ng The compound can function as a direct defense by repelling herbivores. unn.edu.ng It is also implicated in indirect defense mechanisms, where the plant releases VOCs to attract natural enemies of the herbivores. unn.edu.ng The production of such defense-related secondary compounds can be constitutive or induced in response to herbivore damage. nih.gov

Allelochemical Effects in Plant-Plant and Plant-Microbe Interactions

Allelopathy refers to the chemical inhibition of one plant by another, and this compound has been identified as a potential allelochemical. Essential oils containing this compound have demonstrated phytotoxic activity, inhibiting the germination and growth of other plant species. jnsciences.orgscielo.br For example, the essential oil of Cupressus sempervirens, containing this compound, was found to contribute to the inhibition of seed germination in Lactuca sativa. jnsciences.org Similarly, essential oils from Solidago canadensis, which include this compound, have been shown to inhibit the germination and radicle growth of certain plants. mdpi.com

In the context of plant-microbe interactions, the production of this compound can be influenced by root-associated bacteria. nih.gov Some bacteria are capable of biotransforming plant-derived compounds, leading to the production of a variety of sesquiterpenes, including this compound. nih.gov This highlights the complex interplay between plants and their microbial communities, where volatile compounds like this compound play a crucial role.

Biological Activities and Mechanistic Studies in Non-Human Systems

Antimicrobial Effects (e.g., Antifungal, Antibacterial Activity in in vitro assays or plant pathogens)

This compound has been identified in the essential oils of numerous plants that exhibit antimicrobial properties. These essential oils have shown activity against a range of pathogenic microorganisms.

Antifungal Activity: The presence of this compound in essential oils has been linked to antifungal activity against various pathogens. For example, essential oils from Xanthium strumarium, containing this compound, displayed a high degree of antifungal effect against all fungal strains tested. scispace.com Similarly, the essential oil from the roots of Selinum vaginatum, which contains 14-oxy-α-muurolene, showed marked antifungal activity. journalejmp.com

Antibacterial Activity: Essential oils containing this compound have demonstrated antibacterial properties. For instance, the essential oil of Leonurus pseudomacranthus, with this compound as a major component, showed excellent antibacterial activity against Bacillus subtilis and Staphylococcus aureus. acgpubs.org The essential oil of Amorpha fruticosa, which also contains this compound, was more effective against Gram-positive bacteria than Gram-negative bacteria. mdpi.com This differential activity is often attributed to the structural differences in the cell walls of these bacterial types. mdpi.com

Table 1: In Vitro Antimicrobial Activity of Essential Oils Containing this compound

| Plant Source | Target Microorganism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Leonurus pseudomacranthus | Bacillus subtilis, Staphylococcus aureus | Excellent antibacterial activity; MIC of 0.039 mg/mL for B. subtilis and 0.156 mg/mL for S. aureus. | acgpubs.org |

| Amorpha fruticosa | Gram-positive and Gram-negative bacteria | Potent inhibitory effect, especially on Gram-positive strains. | mdpi.com |

| Xanthium strumarium | Various fungal strains | High degree of antifungal effect. | scispace.com |

| Selinum vaginatum | A. tenuis, C. graminicola, R. solani, S. sclerotiorum | Marked antifungal activity, with 100% mycelial growth inhibition at specific concentrations. | journalejmp.com |

| Allium nigrum | Enterococcus faecalis, Staphylococcus aureus | Exhibited antibacterial activity, with the leaf oil being most effective. | nih.gov |

Antioxidant Properties in Cellular or Chemical Models

Research has demonstrated that this compound possesses antioxidant properties. Essential oils containing this compound have shown significant antioxidant activity in various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Table 2: Antioxidant Activity of Essential Oils Containing this compound in Chemical Assays

| Plant Source | Assay(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Leonurus pseudomacranthus | DPPH, ABTS, FRAP | The essential oil showed IC50 values of 1.513 mg/mL (DPPH) and 0.152 mg/mL (ABTS). | acgpubs.org |

| Peppermint, Spearmint | DPPH, TEAC, Reducing Power | The essential oils demonstrated prominent radical scavenging and Fe3+ reducing activity. | mdpi.com |

| Schinus molle | DPPH, ABTS, FRAP | The essential oil showed antioxidant activity with values of 11.42 ± 0.08 µmol ET/g (DPPH), 134.88 ± 4.37 µmol ET/g (ABTS), and 65.16 ± 1.46 µmol ET/g (FRAP). | nih.gov |

| Cleome amblyocarpa | DPPH | The essential oil showed strong antioxidant potential with an IC50 value of 4.52 mg mL−1. | nih.gov |

Insecticidal Potential and Interactions with Insect Molecular Targets (e.g., mJHBP from Aedes aegypti)

Recent research has highlighted the insecticidal potential of this compound, primarily through computational or in silico analyses. These studies propose that this compound could serve as an environmentally friendly alternative to synthetic pesticides. A key molecular target identified is the juvenile hormone-binding protein (JHBP) in insects, which is crucial for regulating larval development and adult reproduction. upc.edu.pe

A notable study focused on the mosquito juvenile hormone-binding protein (mJHBP) from Aedes aegypti, the primary vector for diseases like dengue, Zika, and yellow fever. upc.edu.peresearchgate.netnih.gov In this in silico investigation, this compound was identified as a promising candidate for insecticidal activity. upc.edu.pe It demonstrated a strong binding affinity for mJHBP, suggesting it may act as a juvenile hormone (JH) analogue, disrupting the mosquito's life cycle. upc.edu.penih.gov The binding energy of this compound with mJHBP was calculated to be -9.7 kcal/mol, which was the best binding energy among the volatile compounds tested from the essential oil of Schinus molle. upc.edu.peresearchgate.netnih.gov This strong interaction suggests a potential to interfere with critical physiological processes in Aedes aegypti. researchgate.netnih.gov

Structure-Activity Relationships (SAR) and Computational Modeling

The exploration of this compound's biological activities is increasingly reliant on computational chemistry, which provides a theoretical framework to understand its interactions with biological targets.

Theoretical Insights into Molecular Targets and Pathways

Theoretical studies are crucial for elucidating the mechanism of action of natural compounds like this compound. In silico analyses have been instrumental in identifying its potential molecular targets and the pathways it may modulate. The primary theoretical approach has been the use of virtual screening against specific protein targets. nih.gov

For its insecticidal properties, the key identified molecular target is the mosquito juvenile hormone-binding protein (mJHBP). upc.edu.penih.gov The juvenile hormone is essential for processes such as larval development and ovary maturation in adult female mosquitoes. upc.edu.pe By binding to mJHBP, this compound is theorized to act as a JH analogue, disrupting these vital hormonal pathways. nih.gov This interaction suggests that its insecticidal effect is based on the modulation of endocrine functions in insects. researchgate.netnih.gov Computational analyses like Petra/Osiris/Molinspiration (POM) can also offer insights into properties like lipophilicity and polar surface area, which influence how a molecule interacts with biological systems. researchgate.net

Molecular Docking and Dynamics Simulations with Receptor Proteins

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a target protein at the atomic level. nih.govstanford.edu

Molecular docking studies have been central to understanding the insecticidal potential of this compound. In a study involving the essential oil of Schinus molle, this compound was docked against the mJHBP (PDB ID: 5V13) of Aedes aegypti. upc.edu.peresearchgate.netnih.gov The results showed a highly favorable binding energy, indicating a strong and stable interaction. researchgate.netnih.gov The predicted inhibitory concentration was 0.134 micromolar. Analysis of the docking pose revealed that the stability of the this compound-mJHBP complex is primarily driven by hydrophobic interactions rather than conventional hydrogen bonds. upc.edu.pe

To further investigate the stability of this interaction, molecular dynamics (MD) simulations were performed. An MD simulation of the this compound-mJHBP complex over 100 nanoseconds demonstrated that the complex was very stable. upc.edu.penih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots from the simulation confirmed the stability of the protein's backbone when bound to this compound. researchgate.net Furthermore, a decrease in the solvent-accessible surface area (SASA) for the bound complex compared to the unbound protein suggested that the binding of this compound leads to a more compact and stable structure. upc.edu.pe

The table below summarizes the key findings from the molecular docking of this compound with the mosquito juvenile hormone-binding protein.

| Parameter | Value | Source |

| Target Protein | Mosquito Juvenile Hormone-Binding Protein (mJHBP) | researchgate.netnih.gov |

| Protein Data Bank (PDB) ID | 5V13 | upc.edu.peresearchgate.net |

| Binding Energy (ΔG) | -9.7 kcal/mol | upc.edu.peresearchgate.netnih.gov |

| Predicted Inhibitory Concentration (Ki) | 0.134 µM | |

| Primary Interaction Type | Hydrophobic interactions | upc.edu.pe |

Beyond insecticidal targets, molecular docking has been used to explore this compound's potential against other proteins. For instance, it was docked against tyrosinase, an enzyme involved in pigmentation, and α-amylase, a target for anti-diabetic drugs, showing varying degrees of binding affinity. researchgate.netitjfs.com These computational approaches are crucial for predicting the biological activities of natural compounds and guiding further experimental research.

Biotechnological Production and Metabolic Engineering of Alpha Muurolene

Engineered Microbial Systems for Enhanced alpha-Muurolene (B108458) Biosynthesis

Microbial hosts such as Escherichia coli and Saccharomyces cerevisiae are widely used as "cell factories" for producing a variety of valuable chemicals, including sesquiterpenes. Their well-characterized genetics, rapid growth rates, and amenability to genetic manipulation make them ideal platforms for metabolic engineering. The core strategy involves introducing a sesquiterpene synthase capable of producing this compound and then optimizing the host's metabolism to maximize the precursor supply for this enzyme.

The cornerstone of producing this compound in a microbial host is the introduction of a gene encoding a terpene synthase that can catalyze the cyclization of the universal precursor, farnesyl pyrophosphate (FPP), into this compound. Researchers have successfully identified and functionally expressed several such synthases from both fungal and bacterial sources in microbial hosts.

A notable example is the identification of an α-muurolene synthase from the basidiomycete fungus Coprinus cinereus. nih.gov This enzyme, named Cop3, was functionally expressed in both E. coli and S. cerevisiae. In E. coli cultures expressing Cop3, α-muurolene was the major sesquiterpene detected, accounting for approximately 30% of the total sesquiterpenes produced. nih.gov Other sesquiterpenes, including β-elemene, γ-muurolene, germacrene D, and δ-cadinene, were also produced in significant amounts. nih.gov

In another instance, a terpene synthase from a bacterial source, SGR_6065 from Streptomyces, was expressed in a heterologous Streptomyces host. This resulted in the production of a mixture of sesquiterpenoids, including α-muurolene. pnas.orgpnas.org Similarly, studies on mushroom-forming fungi have identified sesquiterpene synthases (STSs) that can produce α-muurolene, sometimes as a main product and other times as a side product. mdpi.com For example, the heterologous expression of a codon-optimized STS from a fungus in an engineered S. cerevisiae strain led to the production of α-muurolene as a minor product alongside other sesquiterpenes like Δ-cadinol. mdpi.com

The choice of the microbial host is also critical. While E. coli is a common choice, Saccharomyces cerevisiae (yeast) is often preferred for expressing plant-derived enzymes due to its eukaryotic nature, which can lead to better protein folding and compatibility. mdpi.comacs.org The food-grade lactic acid bacterium Lactococcus lactis has also been explored as a potential host for producing plant-derived isoprenoids. semanticscholar.org

Below is a table summarizing examples of heterologous expression of synthases for this compound production.

Table 1: Examples of Heterologous Expression of Synthases for α-Muurolene Production| Original Source of Synthase | Synthase Name | Expression Host | Major Products | Minor Products |

|---|---|---|---|---|

| Coprinus cinereus (fungus) | Cop3 | Escherichia coli, Saccharomyces cerevisiae | α-Muurolene | β-Elemene, γ-Muurolene, Germacrene D, δ-Cadinene nih.gov |

| Streptomyces (bacterium) | SGR_6065 | Streptomyces avermitilis | epi-Cubenol | α-Muurolene, Cadinadienes pnas.orgpnas.org |

| Mushroom-forming fungus | FvSTS03 | Saccharomyces cerevisiae | Δ-Cadinol | γ-Muurolene, α-Muurolene, β-Cadinene, α-Cadinol mdpi.com |

Simply expressing an this compound synthase in a microbial host is often insufficient for high-yield production. The native metabolic pathways of the host are tightly regulated, and the pool of the precursor molecule, farnesyl pyrophosphate (FPP), is typically limited. nih.gov Therefore, significant metabolic engineering efforts are required to channel more carbon towards FPP synthesis.

In microorganisms, FPP is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which can be produced via two major pathways: the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes and archaea, and the methylerythritol phosphate (B84403) (MEP) pathway, present in most bacteria and plant chloroplasts. google.com

To enhance FPP supply in E. coli, which naturally uses the MEP pathway, a common strategy is to introduce the heterologous MVA pathway from yeast. nih.govresearchgate.net This has been shown to significantly boost the production of various sesquiterpenes. nih.gov Further optimizations can include overexpressing key enzymes in the MVA pathway, such as a truncated version of HMG-CoA reductase, which is a rate-limiting enzyme. mdpi.comresearchgate.net

In yeast, which naturally possesses the MVA pathway, strategies to increase FPP for sesquiterpene synthesis include:

Overexpression of MVA pathway genes : Increasing the expression of multiple genes in the MVA pathway, particularly the rate-limiting enzyme HMG-CoA reductase (HMG1), can enhance the metabolic flux towards FPP. mdpi.comacs.org

Downregulation of competing pathways : A significant portion of FPP is naturally diverted towards the synthesis of sterols, which are essential for yeast cell membrane integrity. Repressing the expression of genes in the sterol biosynthesis pathway, such as ERG9 which encodes squalene (B77637) synthase, can redirect FPP towards the desired sesquiterpene product. sysbio.se

Compartmentalization engineering : Inspired by the natural compartmentalization of metabolic pathways in eukaryotic cells, researchers have engineered yeast to produce sesquiterpene precursors in different organelles, such as peroxisomes, to overcome precursor limitations. nih.gov

Protein fusion : Fusing the FPP synthase with the sesquiterpene synthase can create a substrate channel, increasing the local concentration of FPP for the terpene synthase and improving product formation. nih.gov

These metabolic engineering strategies, while often demonstrated for other sesquiterpenes, are directly applicable to enhancing the production of this compound in engineered microbial systems. researchgate.net

Genetic Engineering Approaches in Plant Systems for Targeted Production

While microbial systems offer many advantages, genetically engineering the native plant producers of sesquiterpenes is another viable strategy for targeted production. This approach can involve the overexpression of specific synthases or the silencing of competing metabolic pathways.

For instance, the production of artemisinin, a valuable sesquiterpene lactone, in Artemisia annua has been significantly increased by overexpressing genes involved in its biosynthetic pathway, such as amorpha-4,11-diene synthase (ADS), and by silencing genes that divert precursors to other compounds like β-caryophyllene. mdpi.com This demonstrates the potential to manipulate plant metabolic pathways to enhance the production of a desired sesquiterpene.

While research specifically targeting the overproduction of this compound in plants is less documented, the principles are transferable. A patent has described a method for modulating the production of germacrene-D and γ-muurolene in a plant by introducing and expressing a gene encoding a multifunctional germacrene-D synthase. google.com Given that γ-muurolene is structurally related to α-muurolene, this suggests the feasibility of genetically engineering plants for the targeted production of specific muurolene isomers.

Genetic modification of plants could involve overexpressing a highly specific α-muurolene synthase, either from the plant itself or from another source like a fungus, under the control of a strong, tissue-specific promoter. This could lead to the accumulation of high levels of this compound in specific plant tissues, such as glandular trichomes, from which it could be more easily extracted. nih.gov

Future Research Directions and Challenges in Alpha Muurolene Studies

Elucidation of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of alpha-muurolene (B108458) from farnesyl diphosphate (B83284) (FPP) is a critical area of investigation. mdpi.comrsc.org The primary enzyme responsible for this transformation is this compound synthase. wikipedia.org Research has characterized this enzyme, notably from the fungus Coprinus cinereus, providing insights into the cyclization of FPP to form the characteristic muurolane skeleton. wikipedia.org

However, the diversity of sesquiterpene synthases in nature suggests that other, yet-to-be-discovered enzymes and pathways may contribute to this compound production. rsc.org For instance, studies on the fungus C. cinereus revealed multiple terpene synthases (TPSs), with one, Cop3, identified as an this compound synthase that also produces other sesquiterpenes like β-elemene and germacrene D. escholarship.org Similarly, research on the plasmodial slime mold Physarum polycephalum identified a terpene synthase, PpolyTPS4, responsible for producing this compound as a major product. mpg.debeilstein-journals.org

Future research should focus on:

Discovering and characterizing novel this compound synthases from a broader range of organisms, including plants, fungi, and bacteria. rsc.orgmpg.de

Investigating the reaction mechanisms of these enzymes to understand the stereochemical control and product specificity. mdpi.com

Exploring the potential for promiscuous enzyme activity , where a single synthase can produce a variety of sesquiterpenes, including this compound. mdpi.com

A significant challenge lies in the heterologous expression and purification of these enzymes for in vitro characterization, which is crucial for detailed kinetic and mechanistic studies.

Development of Advanced Spectroscopic and Chiral Analytical Techniques

Accurate identification and quantification of this compound within complex natural extracts are fundamental to its study. Gas chromatography-mass spectrometry (GC-MS) is the most commonly used technique for this purpose. vulcanchem.comcreative-proteomics.com However, the structural complexity and the presence of numerous isomers, such as gamma-muurolene (B1253906) and other cadinenes, present analytical challenges.

Advanced spectroscopic methods are crucial for unambiguous structural elucidation. creative-proteomics.com Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with GC-MS, provides definitive structural confirmation. Furthermore, high-resolution mass spectrometry (HR-MS) offers precise mass determination, aiding in distinguishing between isobaric compounds. nih.gov

A key challenge is the analysis of chiral sesquiterpenes. creative-proteomics.com this compound possesses multiple chiral centers, and different enantiomers can exhibit distinct biological activities. The development and application of enantioselective analytical techniques are therefore critical.

Future directions in this area include:

Wider application of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for complete structural assignment of this compound and related novel compounds.

Utilization of chiral gas chromatography columns to separate and quantify the enantiomers of this compound. nih.govmdpi.com

Employing computational methods , such as DFT-NMR calculations and Time-Dependent Density Functional Theory (TDDFT-ECD), to predict spectroscopic data and determine absolute configurations. nih.gov

The table below summarizes key analytical techniques used in this compound research.

| Analytical Technique | Application in this compound Research | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in complex mixtures like essential oils. vulcanchem.com | High separation efficiency for volatile compounds; provides mass spectral data for identification. creative-proteomics.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation of isolated compounds. | Provides detailed information about the carbon-hydrogen framework. creative-proteomics.com |

| Chiral Gas Chromatography | Separation and identification of enantiomers. nih.govmdpi.com | Allows for the study of stereospecific biological activities. creative-proteomics.com |

| High-Resolution Mass Spectrometry (HR-ESIMS) | Accurate mass determination to deduce elemental composition. nih.gov | High precision and accuracy in mass measurement. |

Comprehensive Characterization of Ecological Interactions and Signaling

This compound plays a significant role in the chemical ecology of various organisms. It is a component of the volatile emissions of many plants and can be involved in plant-herbivore and plant-pathogen interactions. mdpi.comwur.nl For example, it has been identified in the leaf oil of Commiphora leptophloeos, which exhibits oviposition deterrent effects against the mosquito Aedes aegypti. nih.gov

Research has also indicated that this compound can act as a semiochemical, a chemical that mediates interactions between organisms. pherobase.com It has been investigated for its potential role as an insect pheromone or kairomone. mdpi.comresearchgate.net For instance, in silico studies have explored its binding affinity to mosquito juvenile hormone-binding protein, suggesting a potential insecticidal mechanism. upc.edu.pe

Future research should aim for a more comprehensive understanding of:

The role of this compound in direct and indirect plant defenses against herbivores and pathogens. wur.nl

Its function as a signaling molecule in multitrophic interactions, including attracting natural enemies of herbivores.

The specific receptors and signaling pathways in insects that perceive this compound.